PEG8000

Catalog No.
S599325
CAS No.
107-21-1
M.F
C2H6O2
HOCH2CH2OH
M. Wt
62.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG8000

CAS Number

107-21-1

Product Name

PEG8000

IUPAC Name

ethane-1,2-diol

Molecular Formula

C2H6O2
HOCH2CH2OH

Molecular Weight

62.07 g/mol

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2

InChI Key

LYCAIKOWRPUZTN-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992)
PEG 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils; PEG 3000 and PEG 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils; PEG 4000, PEG 6000 and PEG 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils.
Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils
Miscible with water
Solubility in water: miscible
Miscible

Synonyms

1,2-Dihydroxyethane; 1,2-Ethanediol; 146AR; 2-Hydroxyethanol; Dowtherm SR 1; E 600; E 600 (glycol); Ethylene alcohol; Ethylene dihydrate; Fridex; Glycol alcohol; Glysil GS; MEG 100; Macrogol 400 BPC; Monoethylene glycol; NSC 93876; Norkool; Ramp; Tes

Canonical SMILES

C(CO)O

The exact mass of the compound 1,2-Ethanediol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 63.5° f (ntp, 1992)16.11 mpeg 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils; peg 3000 and peg 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils; peg 4000, peg 6000 and peg 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils.miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oilsmiscible with watersolubility in water: misciblesolubility in water at 20 °c: very goodmiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155081. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Polyethylene glycol 8000 (PEG 8000) is a high-molecular-weight, water-soluble, non-ionic synthetic polymer widely utilized as a premier volume-exclusion agent, precipitant, and macromolecular crowder. With an average molecular weight of approximately 8000 Da, it occupies a critical thermodynamic sweet spot, offering robust precipitation driving forces while maintaining a manageable viscosity profile for liquid handling . In procurement and bioprocessing contexts, PEG 8000 is prioritized for its highly reproducible batch-to-batch performance in altering solvent dielectric properties and sequestering water molecules, making it an indispensable raw material for viral vector manufacturing, nucleic acid manipulation, and protein formulation [1].

Substituting PEG 8000 with lower molecular weight variants (such as PEG 4000 or PEG 6000) or alternative crowding agents (like dextran) fundamentally compromises process efficiency and product yield . Lower molecular weight PEGs require significantly higher weight-by-volume concentrations to achieve equivalent volume-exclusion effects, which alters the osmotic pressure and solubility parameters of the buffer, often leading to incomplete precipitation of large viral capsids or insufficient crowding for sensitive enzymatic reactions [1]. Conversely, utilizing higher molecular weight variants (e.g., PEG 20000) introduces excessive fluid viscosity that severely hinders pipetting accuracy, mixing kinetics, and the downstream resuspension of delicate biological pellets.

Optimal Volume Exclusion for Viral Vector and Bacteriophage Recovery

In downstream bioprocessing for adeno-associated viruses (AAV) and bacteriophages, PEG 8000 is the industry-standard precipitant. Compared to PEG 4000, which exhibits milder precipitation strength and reduces overall viral yield, the use of 8–10% (w/v) PEG 8000 in the presence of 2.5 M NaCl induces optimal hydrophobic exclusion of viral particles [1]. This specific formulation forces viral particles into a dense pellet, routinely achieving high-titer recoveries (e.g., 10^12 to 10^14 pfu/mL for phages) and concentrating vectors 10- to 100-fold from clarified supernatants without the structural damage or high operational costs associated with cesium chloride (CsCl) gradient ultracentrifugation [2].

Evidence DimensionViral vector precipitation efficiency and yield
Target Compound Data8-10% PEG 8000 (optimal yield, 10^12-10^14 pfu/mL recovery)
Comparator Or BaselinePEG 4000 (reduced yield) / CsCl ultracentrifugation (up to 55% activity loss)
Quantified DifferencePEG 8000 maximizes capsid aggregation and recovery, whereas lower MW PEGs fail to fully precipitate the vectors and ultracentrifugation degrades activity.
ConditionsAAV and M13 phage precipitation in 2.5 M NaCl at 4°C

Procurement teams scaling viral vector manufacturing must select PEG 8000 to ensure maximum titer recovery and avoid the yield losses associated with lower molecular weight precipitants.

Enhanced Enzymatic Efficiency via Macromolecular Crowding

PEG 8000 acts as a highly effective macromolecular crowding agent in molecular biology workflows, significantly increasing the effective concentration of reacting molecules by excluding solvent volume. In single-cell RNA sequencing (e.g., mcSCRB-seq) and transposase (Tn5) tagmentation, the addition of 7.5% to 8% PEG 8000 maximizes cDNA yield and blunt-end ligation efficiency [1]. Direct comparisons demonstrate that while 7.5-8% PEG 8000 provides optimal yield and peak specificity, lower molecular weight crowding agents like PEG 400 are entirely ineffective, and exceeding 10% PEG 8000 leads to broader peaks and diminished yields [2].

Evidence DimensioncDNA yield and reaction specificity in tagmentation/ligation
Target Compound Data7.5% - 8% PEG 8000 (optimal cDNA yield and specificity)
Comparator Or BaselinePEG 400 (ineffective) / >10% PEG 8000 (lower yield, broad peaks)
Quantified Difference7.5-8% PEG 8000 substantially increases cDNA yield compared to baseline, whereas PEG 400 yields no measurable improvement.
ConditionsmcSCRB-seq reverse transcription and Tn5 tagmentation assays

For developers of next-generation sequencing (NGS) kits, sourcing PEG 8000 at precise concentrations is critical for guaranteeing high-efficiency library preparation from low-input DNA.

Aggressive Precipitation and Cryoprotection for Protein Formulation

In protein formulation and structural biology, PEG 8000 provides a stronger precipitation driving force and superior thermal stabilization compared to PEG 4000. During freeze-thaw stress testing of lactate dehydrogenase (LDH), PEG 8000 uniquely delayed ice crystallization and eutectic transitions, preserving protein secondary structure more effectively than lower molecular weight variants [1]. Furthermore, in high-throughput crystallization screens, PEG 8000 is classified as an 'aggressive' precipitant, making it the required choice for crystallizing highly soluble proteins that fail to nucleate in the presence of milder PEG 4000 or PEG 6000 solutions[2].

Evidence DimensionIce crystallization delay and precipitation strength
Target Compound DataPEG 8000 (delayed ice crystallization; strong precipitation)
Comparator Or BaselinePEG 4000 (milder precipitation, less effective ice crystallization delay)
Quantified DifferencePEG 8000 demonstrates stronger volume-exclusion and distinct cryostage microscopic thermal transitions compared to PEG 4000.
ConditionsLDH freeze-thaw cryoprotection assays and EasyXtal pre-screen crystallization assays

Biopharmaceutical formulators and structural biologists must procure PEG 8000 when handling highly soluble proteins that require aggressive precipitation or enhanced freeze-thaw cryoprotection.

Viral Vector (AAV) and Bacteriophage Manufacturing

Directly leveraging its optimal volume-exclusion properties, PEG 8000 is the standard precipitant for concentrating AAV and bacteriophages from clarified cell culture lysates. The use of 8-10% PEG 8000 with 2.5 M NaCl allows industrial bioprocessing facilities to achieve 10- to 100-fold vector concentration without the need for expensive and damaging ultracentrifugation steps[1].

Next-Generation Sequencing (NGS) Library Preparation

Based on its superior macromolecular crowding efficiency, PEG 8000 is formulated into reverse transcription and blunt-end ligation buffers. At a precise 7.5-8% concentration, it maximizes cDNA yield and tagmentation efficiency in single-cell RNA sequencing workflows, outperforming lower molecular weight PEGs [2].

High-Throughput Protein Crystallization Screening

PEG 8000 is utilized as an aggressive polymer precipitant in structural biology. It is specifically selected over PEG 4000 or PEG 6000 for highly soluble proteins, driving nucleation and crystal growth through strong volume exclusion while simultaneously offering cryoprotective benefits during structural analysis [3].

Physical Description

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams.
Liquid; Water or Solvent Wet Solid
PEG 400 is a clear, viscous, colourless or almost colourless hygroscopic liquid; PEG 3000, PEG 3350, PEG 4000, PEG 6000 and PEG 8000 are white or almost white solids with a waxy or paraffin-like appearance
Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH]
Liquid
ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.
Clear, colorless, syrupy, odorless liquid.
Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]
Clear, colorless, syrupy (viscous) liquid at room temperature. Often colored fluorescent yellow-green when used in automotive antifreeze.

Color/Form

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

62.036779430 Da

Monoisotopic Mass

62.036779430 Da

Boiling Point

387.7 °F at 760 mmHg (NTP, 1992)
197.3 °C
197.00 to 198.00 °C. @ 760.00 mm Hg
197Â °C
388 °F

Flash Point

232 °F (NTP, 1992)
232 °F
232 °F (111 °C) (closed cup)
111.11Â °C c.c., 115Â °C o.c.

Heavy Atom Count

4

Taste

Sweet taste
Bittersweet taste

Vapor Density

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.1 (Air = 1)
Relative vapor density (air = 1): 2.1
2.14

Density

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1135 g/cu cm AT 20 °C
Bulk density: 9.31 lb/gal (15/15C)
Relative density (water = 1): 1.1
1.11

LogP

-1.36 (LogP)
log Kow = -1.36
-1.36

Odor

Odorless

Odor Threshold

Odor Threshold Low: 159.0 [ppm]
Odor threshold
Odor index: 3 at 20 °C

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

9 °F (NTP, 1992)
PEG 400: 4-8 °C; PEG 3000: 50-56 °C; PEG 3350: 53-57 °C; PEG 4000: 53-59 °C; PEG 6000:55-61 °C; PEG 8000: 55-62 °C
-12.69 °C
4 - 10 °C
-13Â °C
9 °F

UNII

FC72KVT52F

Related CAS

25322-68-3

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AD - Osmotically acting laxatives
A06AD15 - Macrogol

Mechanism of Action

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids.

Vapor Pressure

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992)
0.05 [mmHg]
0.092 mm Hg at 25 °C /Extrapolated/
Vapor pressure, Pa at 20Â °C: 6.5
0.06 mmHg

Pictograms

Irritant

Irritant

Other CAS

107-21-1
25322-68-3

Absorption Distribution and Excretion

During 4 hr following iv dose of (14)C-ethylene glycol, urinary excretion of (14)C was more rapid from rats (38%) than from rhesus monkeys (10%), but excretion in expired air was similar (about 5%). Some (14)C entered body carbon pool. Oral dose was also more rapidly excreted by rats.
Study of renal clearance of ethylene glycol suggests that glomerular filtration and passive reabsorption are main mechanisms involved in renal excretion of ethylene glycol.
The proportion of administered (14)C (as ethylene glycol) excreted in urine of rats varied with dosage, being 21% at dose of 0.1 g/kg and 78% at dose of 7.5 g/kg. Distribution of radioactivity 24 hr after administration ...to rats was highest in bones (2-10%); highest in muscle of rabbits (3.4%), although liver contained 1.4 and bone 1.7% of dose.
A dose-dependent change was observed in disposition of (14)C-labeled ethylene glycol after iv administration of 20, 200, 1000, and 2000 mg/kg to Fischer 344 rats. Part of the dose was expired as carbon dioxide and decreased from 39% at 20 and 200 mg/kg to 26% at 1000 and 2000 mg/kg, while urinary excretion of radiocarbon increased from 35 to 56%. As dose increased from 20 to 2,000 mg/kg increases in urinary (14)C was almost entirely attributable to (14)C-glycolate, which comprised 20% of dose in 24 hrs at two higher dose levels and only 2% at lower doses. Blood clearance of (14)C occurred in initial rapid phase (half-life, 3-5 hr), when plasma comprised predominantly of ethylene glycol, that persisted for 12 hrs at 20 mg/kg and 30 hr at 2000 mg/kg administered iv to Fischer 344 rats.
For more Absorption, Distribution and Excretion (Complete) data for ETHYLENE GLYCOL (16 total), please visit the HSDB record page.

Metabolism Metabolites

Multiple metabolites contribute to the toxic effects. Glycolaldehyde and glyoxylate are more toxic than glycolate, although the latter is the only metabolite that accumulates in appreciable amounts, owing to the rate-limiting effect of lactate dehydrogenase or glycolate oxidase. Glyoxylate can be converted to numerous metabolites, the most toxic of which is oxalic acid (oxalate). Oxalate complexes with calcium to form calcium oxalate crystals, which are deposited in various tissues.
Although oxalate normally is a minor metabolic product of ethylene glycol metabolism, urinary oxalate crystals are a common, but not invariable, feature of ethylene glycol intoxication. There are two forms of urinary calcium oxalate crystals: the octahedral or tent-shaped form of the dihydrate crystals, and the prism or dumbell-shaped monohydrate. The latter form is stable under normal physiologic conditions; the dihydrate form appears only during high urinary calcium and oxalate concentrations, as seen in ethylene glycol poisoning. The dihydrate form can transform into the monohydrate form.
In oxidative metabolism of ethylene glycol in mammals, species variations occur which explain... differences in toxicity. Glycol is oxidized by major pathway into carbon dioxide, and by minor pathway to ... oxalic acid. Extent of formation of oxalic acid is dependent on dose level, but has ... been shown to vary with species ...
Rabbits and rats were given doses of 0.1-2.0 g/kg /of (14)C-ethylene glycol/. Rabbits received the doses orally or by subcutaneous injection, rats were given subcutaneous injections. In rabbits and rats, approximately 20% to 30% of the (14)C label from ethylene glycol (14)C was eliminated in the urine. Metabolites found in the 24-hr urine incl unchanged ethylene glycol (6.0 to 15.1%) and a trace of oxalic acid (0.1%
For more Metabolism/Metabolites (Complete) data for ETHYLENE GLYCOL (10 total), please visit the HSDB record page.
The main steps in degradation of ethylene glycol are as follows: ethylene glycol--> glycoaldehyde--> glycolic and glyoxylic acid. Glyoxylic acid is then metabolized into a number of chemicals that have been identified in expired air, urine, or blood. The metabolism of ethylene glycol to glycoaldehyde is mediated by alcohol dehydrogenase. Glycoaldehyde is metabolized to glycolic acid by aldehyde oxidase or to a lesser extent to glyoxal. Glyoxal is changed both to glycolic acid in the presence of lactic dehydrogenase, aldehyde oxidase, or possibly both enzymes, and to glyoxylic acid via some oxidative mechanism. The main path of the degradation of glycolic acid is to glyoxylic acid. This reaction is mediated by lactic dehydrogenase or glycolic acid oxidase. Once glyoxylic acid is formed, it is apparently degraded very rapidly to a variety of products, a few of which have been observed. Its breakdown to 2-hydroxy-3-oxoadipate it is thought, is mediated by thiamine pyrophosphate in the presence of magnesium ions. The formation of glycine involves pyridoxal phosphate and glyoxylate transaminase, whereas the formation of carbon dioxide and water via formic acid apparently involves coenzyme A (CoA) and flavin mononucleotides. Oxalic acid formation from glyoxylic acid, has been considered to be the results from the action of lactic dehydrogenase or glycolic acid oxidase. (T29)

Wikipedia

Ethylene glycol

Biological Half Life

Serum: 2-3 hours; not detectable in urine or tissues after 24-48 hours (metabolites present for longer periods); [TDR, p. 659]
... Ingestion of the 2 alcohols resulted in a peculiar intoxication due to their metabolic interaction. The half-life of ethylene glycol was prolonged to 14 hr.
Hepatic metabolism occurs through successive oxidations by the enzyme alcohol dehydrogenase. The elimination half life of ethylene glycol in the absence of alcohol dehydrogenase inhibitors is 2.5 to 3.0 hours. If alcohol dehydrogenase inhibitor therapy is instituted before the development of renal insufficiency, the elimination half life lengthens to approximately 17 hours, mostly via normal renal elimination. In the presence of fomepizole, the elimination half life is increased to approximately 20 hours.
...After iv administration of 20, 200, 1000, and 2000 mg/kg /ethylene glycol/ to Fischer 344 rats. ...Blood clearance of (14)C occurred in initial rapid phase (half-life, 3-5 hr)... .
... Rats /were exposed/ (nose only) to (14)C-ethylene glycol vapor at a concentration of 32 mg/L for 30 min. ...After 6 hr, blood levels declined by apparent first order kinetics with a half life of 53 hr.
Plasma half-lives in rodents, monkeys, and dogs (receiving 1-1000 mg/kg body weight) range from 1 to 4 hr.

Use Classification

Food additives
Cosmetics -> Viscosity controlling; Solvent; Humectant
SOLVENTS

Methods of Manufacturing

/Industrial production/ is based on the hydrolysis of ethylene oxide obtained by direct oxidation of ethylene with air or oxygen. The ethylene oxide is thermally hydrolyzed to ethylene glycol without a catalyst. ... The ethylene oxide-water mixture is preheated to ca. 200 °C, whereby the ethylene oxide is converted to ethylene glycol. Di-, tri-, tetra-, and polyethylene glycols are also produced, but with respectively decreasing yields. ... In practice almost 90% of the ethylene oxide can be converted to monoethylene glycol, the remaining 10% reacts to form higher homologues. ... After leaving the reactor, the product mixture is purified by passing it through successive distillation columns with decreasing pressures.
(1) Air oxidation of ethylene followed by hydration of the ethylene oxide formed; (2) acetoxylation; (3) from carbon monoxide and hydrogen (synthesis gas) from coal gasification;(4) Oxirane process.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Textiles, apparel, and leather manufacturing
Machinery Manufacturing
Paint and Coating Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Transportation Equipment Manufacturing
Adhesive Manufacturing
Other (requires additional information)
Utilities
Synthetic Dye and Pigment Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Fabricated Metal Product Manufacturing
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
Primary Metal Manufacturing
Construction
Oil and Gas Drilling, Extraction, and Support activities
Services
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Petrochemical Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
1,2-Ethanediol: ACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: ethylene glycol; Matrix: surface water, ground water, and solid matrices; Detection Limit: not provided.
Method: NIOSH 5523, Issue 1, Glycols, Gas Chromatography using Flame Ionization Detection; Analyte: ethylene glycol; Matrix: air; Detection Level: 7 ug/sample.
Method: OSHA PV2024; Procedure: gas chromatography using flame ionization detector; Analyte: ethylene glycol; Matrix: air; Detection Limit: 0.054 ppm (0.14 mg/cu m).
Isothermal gas chromatography with flame ionization detection was used to detect residual ethylene oxide, ethylene chlorohydrin, and ethylene glycol in soft rubber catheters sterilized with ethylene oxide. Catheter samples were extracted by shaking with CS2, and the extract was analyzed on a 3% Carbowax 20M on 80-100 mesh Chromosorb 101 column, using nitrogen as the carrier gas. Ten replicate injections of a mixed standard solns gave relative standard deviations 1.91, 1.23, and 4.74% for ethylene oxide, ethylene chlorohydrin , and ethylene glycol, resp. A linear response was obtained with concns ranging from 1.0 to 7.9 ug ethylene oxide, 14.0 to 88.0 ug ethylene chlorohydrin, and 31.0 to 98.5 ug ethylene glycol. The proposed method detected as little as 0.5, 5.0, and 16.5 ng ethylene oxide, ethylene chlorohydrin, and ethylene glycol, respectively.
For more Analytic Laboratory Methods (Complete) data for ETHYLENE GLYCOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

DETERMINED BY DIRECT INJECTION OF BLOOD & URINE /SAMPLES/ ONTO POLAR COLUMN IN GAS CHROMATOGRAPH EQUIPPED WITH FLAME IONIZATION DETECTOR. /IN ADDITION/, TISSUE AND STOMACH CONTENT SAMPLES ARE TREATED FIRST WITH 1.2 N PERCHLORIC ACID TO PRECIPITATE PROTEIN & PREPARE THEM FOR GLC ANALYSIS.
APPLICATION OF ULTRAFILTRATION TO SAMPLE PREPN IN DETECTION & QUANTIFICATION OF ETHYLENE GLYCOL IN BLOOD PLASMA BY GAS CHROMATOGRAPHY IS DESCRIBED. AFTER ADDITION OT THE BUTYLENE GLYCOL INTERNAL STANDARD AND ULTRAFILTRATION, THE SAMPLE IS DIRECTLY INJECTED, OBVIATING THE NEED FUR FURTHER DILUTION.
A modification of the technique for using the DuPont Automated Clin Analyzer triglyceride procedure is presented for screening serum samples for ethylene glycol. The modification involves adding 100 uL buffered ATP magnesium sulfate soln and 50 uL glycerol kinase soln to 100 uL patient's sample just before analysis. The modification makes the procedure faster, easier, and more economical to perform ethylene glycol screening.
Gas chromatography workplace air monitoring, Toxicant monitoring workplace air, Poison monitoring workplace air; Air analysis Toxic gas and vapor monitoring in, automated gas chromatography system for; Alarm devices For toxic gases and vapors in workplace air, gas chromatography system in; Automation Of gas chromatography system for toxic gas and vapor monitoring in workplace air; Chromatographs With photoionization defector, for toxic gases and vapors in workplace air Gas.
For more Clinical Laboratory Methods (Complete) data for ETHYLENE GLYCOL (8 total), please visit the HSDB record page.

Storage Conditions

... Store in tightly closed containers in a cool, well ventilated area away from oxidizing agents.
Temperature: Ambient

Interactions

... The relation between vitamin B6 and magnesium with metabolism of ethylene glycol ... /was examined and it was/ concluded that vitamin B6 has marked effect in accelerating its oxidation and that deficiency of /this/ vitamin is associated with inhibition of /ethylene glycol's/ oxidation to carbon dioxide. Magnesium has a different mechanism of action in providing greater degree of resistance to chronic toxicity of ethylene glycol, possibly by altering solvent characteristics of urine and thus preventing renal deposition of calcium oxalate.
Ethanol is frequently given as an antidote in ethylene glycol poisoning because the alcohol effectively competes for ADH, thereby blocking the metabolic activation of ethylene glycol. 4-Methylpyrazole, an ADH inhibitor, may be even more efficacious.
The combination of a lethal dose of ethylene glycol and pyrazole (as alcohol dehydrogenase inhibitor) produced 0% mortality in Wistar rats compared to 100% when only ethylene glycol was given. This expt suggests that ethylene glycol, per se, was not toxic, but the possible metabolic products were toxic.
Hypercalciuria and hyperoxaluria are important risk factors in the pathogenesis of kidney stones. Urinary glycolate has also been reported to be elevated in patients with renal stones. 1,25-Dihydroxyvitamin D3, the active metabolite of vitamin D, has been reported to induce hyperoxaluria after either oral or intravenous administration. 1-alpha-D(3), a synthetic derivative of vitamin D, together with ethylene glycol, has been reported to induce renal stones in experimental rats. We have examined the effect of 1-alpha-vitamin D(3) on urinary oxalate and glycolate excretion. Our results indicate that 1-alpha-D(3), together with ethylene glycol, caused a significant increase in urinary glycolate, without a parallel rise in urinary oxalate excretion, in ethylene glycol-fed rats. This increase in urinary glycolate was due to the synergistic effect of both drugs.
The cases of 2 otherwise healthy 16-yr-old girls who were treated with sodium bicarbonate and intravenous injections of ethyl alcohol (ethanol) after ingesting unknown quantities of ethylene glycol are described. It was noted that patient 2 was admitted twice for ethylene glycol poisoning in unrelated events. In patient 1, the Cmax of ethylene glycol in plasma was 14 mM/L. In patient 2, Cmax of ethylene glycol during the 2 admissions were 18 mM/L and 45 mM/L. In patient 1, a blood ethyl alcohol level of 130-140 mg/dL was reached in 3 hr and was maintained for 22 hr. During this period, ethylene glycol metabolism was effectively inhibited and 88% of eliminated ethylene glycol was accounted for in urine. During the admissions of patient 2, ethyl alcohol was presumed to effectively inhibit ethylene glycol metabolism. However, during the second admission, ethyl alcohol infusion was associated with respiratory arrest.

Dates

Last modified: 08-15-2023

Comparison and Validation of Force Fields for Deep Eutectic Solvents in Combination with Water and Alcohol Dehydrogenase

Jan Philipp Bittner, Lei Huang, Ningning Zhang, Selin Kara, Sven Jakobtorweihen
PMID: 34232662   DOI: 10.1021/acs.jctc.1c00274

Abstract

Deep eutectic solvents (DESs) have become popular as environmental-friendly solvents for biocatalysis. Molecular dynamics (MD) simulations offer an in-depth analysis of enzymes in DESs, but their performance depends on the force field chosen. Here, we present a comprehensive validation of three biomolecular force fields (CHARMM, Amber, and OPLS) for simulations of alcohol dehydrogenase (ADH) in DESs composed of choline chloride and glycerol/ethylene glycol with varying water contents. Different properties (e.g., protein structure and flexibility, solvation layer, and H-bonds) were used for validation. For two properties (viscosity and water activity) also experiments were performed. The viscosity was calculated with the periodic perturbation method, whereby its parameter dependency is disclosed. A modification of Amber was identified as the best-performing model for low water contents, whereas CHARMM outperforms the other models at larger water concentrations. An analysis of ADH's structure and interactions with the DESs revealed similar predictions for Amber and CHARMM.


Quantum chemical calculations on dissolution of dimethylformamide in ethaline

Payam Kalhor, Ommolbanin Yarivand, Kumars Seifpanahi-Shabani
PMID: 34174555   DOI: 10.1016/j.jmgm.2021.107966

Abstract

Deep-eutectic solvents (DESs) gained attention of researchers as green solvents. Making binary mixtures of DESs with appropriate cosolvents is a strategy to obtain more favorable mixtures. Here, structural features and hydrogen bonding (H-bonding) properties of binary mixtures containing ethaline (ETH) DES, (choline chloride (ChCl):2 ethylene glycol (EG)) with N,N-dimethylformamide (DMF) are reported. Such investigations are carried out by density functional theory (DFT) calculations. The results show that in ETH-DMF mixtures, DMF molecules can hardly overcome the strong Columbic interaction and doubly ionic H-bonds between the ions Ch
and Cl
or the ionic H-bonds between Ch
and EG. Upon EG addition to ChCl to obtain ETH or DMF addition to ETH, the Cl
Ch
connectivity decreases, implying charge delocalization from Cl
to other components rather than Ch
. This is supported by the blue shift of Ch
hydroxyl observed in the calculated infrared spectra.


Vesicle Formation by the Self-Assembly of Gold Nanoparticles Covered with Fluorinated Oligo(ethylene glycol)-Terminated Ligands and Its Stability in Aqueous Solution

Jinjian Wei, Xiaoying Huang, Liang Zhang, Yuqin Chen, Kenichi Niikura, Hideyuki Mitomo, Kuniharu Ijiro, Zhide Zhang
PMID: 34369779   DOI: 10.1021/acs.langmuir.1c00996

Abstract

Water-stable gold nanoparticle vesicles (GNVs) with hollow interiors have attracted attention due to their great potential for biological applications; however, their preparation through the self-assembly approaches has been restricted due to the limited understanding of their critical mechanistic issues. In this paper, we demonstrate that a fluorinated tetra (ethylene glycol) (FTEG)-terminated tetra (ethylene glycol) (EG4), namely, FTEG-EG4, ligand can self-assemble with gold nanoparticles (5 and 10 nm) into GNVs with a hollow structure in THF due to the solvophobic feature of the ligand. Time-dependent studies showed that the GNVs with a closely packed surface derived from the incomplete and irregular GNVs, but not through the fusion of the GNV precursors. After dialysis in water, the assemblies retained vesicular structures in water, even though GNVs aggregated together, which was initiated by the hydrophobic interactions between the FTEG heads of the surface ligands on GNVs. This study provides a new insight into the design of novel small surface ligands to produce water-stable GNVs for biological applications.


Exergetic performance evaluation of a diesel engine powered by diesel/biodiesel mixtures containing oxygenated additive ethylene glycol diacetate

Sama Amid, Mortaza Aghbashlo, Wanxi Peng, Ali Hajiahmad, Bahman Najafi, Hassan S Ghaziaskar, Hajar Rastegari, Pouya Mohammadi, Homa Hosseinzadeh-Bandbafha, Su Shiung Lam, Meisam Tabatabaei
PMID: 34147796   DOI: 10.1016/j.scitotenv.2021.148435

Abstract

A diesel engine running on diesel/biodiesel mixtures containing ethylene glycol diacetate (EGDA) was investigated from the exergoeconomic and exergoenvironmental viewpoints. Biodiesel was mixed with petrodiesel at 5% and 20% volume ratios, and the resultant mixtures were then doped with EGDA at 1-3% volume ratios. The exergetic sustainability indicators of the engine operating on the prepared fuel formulations were determined at varying engine loads. The indicators were selected to support decision-making on fuel composition and engine load following thermodynamic, economic, and environmental considerations. The engine load markedly affected all the studied exergetic parameters. The highest engine exergetic efficiency (39.5%) was obtained for petrodiesel doped with 1 v/v% EGDA at the engine load of 50%. The minimum value of the unit cost of brake power exergy (49.6 US$/GJ) was found for straight petrodiesel at full-load conditions, while the minimum value of the unit environmental impact of brake power exergy (29.9 mPts/GJ) was observed for petrodiesel mixed with 5 v/v% biodiesel at the engine load of 75%. Overall, adding EGDA to fuel mixtures did not favorably influence the outcomes of both exergetic methods due to its energy-intensive and cost-prohibitive production process. In conclusion, although petrodiesel fuel improvers such EGDA used in the present study could properly mitigate pollutant emissions, the adverse effects of such additives on thermodynamic parameters of diesel engines, particularly on exergoeconomic and exergoenvironmental indices, need to be taken into account, and necessary optimizations should be made before their real-world application.


Vitrification of immature bovine oocytes in protein-free media: The impact of the cryoprotectant treatment protocol, base medium, and ovary storage

Tamás Somfai, Yuji Hirao
PMID: 34098168   DOI: 10.1016/j.theriogenology.2021.05.029

Abstract

Protein-free media are essential for the sanitary cryopreservation of bovine genetic resources. Our aim was to set up an optimized protocol for the vitrification of immature bovine oocytes using protein free media which can provide the highest embryo development rates and embryo quality after subsequent in vitro maturation and fertilization. First, using a protein free NCSU-37 as base medium we compared the efficacy of vitrification on Cryotop device with two different CPA protocols. "Protocol A″ employed a combination of ethylene glycol and propylene glycol as permeating cryoprotectants (pCPA) and equilibration in 4% total pCPA (2% ethylene glycol + 2% propylene glycol). "Protocol B″ employed a combination of ethylene glycol and DMSO and equilibration in 15% total pCPA (7.5% ethylene glycol + 7.5% DMSO). The 2 protocols were equally effective in terms of oocyte survival and subsequent development to the blastocyst stage. However, blastocyst cell numbers were significantly higher with "Protocol A". TCM-199 and NCSU-37 were equally effective as base media for vitrification. Vitrification with "Protocol A″ reduced the percentage of live oocytes and subsequent development to blastocyst stage but did not affect the hatching and cell numbers of blastocysts when compared to the non-treated group. CPA treatment of "Protocol A″ without cooling did not affect embryo development. Storage of ovaries in PBS at 15 °C for overnight reduced the percentage of surviving oocytes after vitrification but not their subsequent development to the blastocyst stage. In conclusion we established a vitrification protocol for the cryopreservation of immature bovine oocytes employing protein-free media which provided high blastocyst quality without noticeable toxic effects.


Effective Na

Shinya Seto, Takashi Takeda, Norihisa Hoshino, Tomoyuki Akutagawa
PMID: 34086464   DOI: 10.1021/acs.jpcb.1c03188

Abstract

A new amphiphilic penta(ethylene glycol) derivative (
) bearing two hydrogen-bonding -CONHC
H
chains was prepared. Compound
exhibited ion-recognition abilities for Na
and K
, and its properties were compared with those of the macrocyclic [18]crown-6. Although both compound
and [18]crown-6 have six ether oxygen atoms (-OC
H
-), the Na
-binding ability of the former was much higher than that of the latter. K
-binding ability of cyclic [18]crown-6 was much higher than its Na
-binding ability, while the reverse was true for acyclic compound
. Single-crystal X-ray structural analysis of Na
·
·B(Ph)
·(hexane)
at 100 K revealed the existence of a wrapped Na
-coordination by six ether and one carbonyl oxygen atoms of
, which was further stabilized by intramolecular N-H···O═ hydrogen-bonding interactions. The complex phase transition during glass (G) formation and recrystallization was confirmed in the thermal cycle of Na
·
·B(Ph)
, whose molten state showed two kinds of liquid phases, Na
-complexed (Na
·
) + B(Ph)
and completely dissociated Na
+
+ B(Ph)
. The Na
conductivity of the molten state was 2 orders of magnitude higher than that of the G phase.


Search for H-Bonded Motifs in Liquid Ethylene Glycol Using a Machine Learning Strategy

Aman Jindal, Vaishali Arunachalam, Sukumaran Vasudevan
PMID: 34060849   DOI: 10.1021/acs.jpcb.1c01308

Abstract

Trajectories of atomic positions derived from
molecular dynamics (AIMD) simulations of H-bonded liquids contain a wealth of information on dominant structural motifs and recurrent patterns of association. Extracting this information from a detailed search of the trajectories over multiple time frames is, however, a daunting exercise. Here, we use a machine learning strategy based on the neural inspired approach of the self-organizing maps (SOM), a type of artificial neural network that uses unsupervised competitive learning, to analyze the AIMD trajectories of liquid ethylene glycol (EG). The objective was to find whether there are H-bonded fragments, of two or more H-bonded EG molecules, that are recurrent in the liquid and to identify them. The SOM represents a set of high-dimensional data mapped onto a two-dimensional, grid of neurons or nodes, while preserving the topological properties of the input space. We show here that clustering of the fragments by SOM in terms of the molecular conformation of the individual EG molecules of the fragment and their H-bond connectivity pattern facilitates the search for H-bonded motifs. Using this approach, we are able to identify a H-bonded cyclic dimer and a bifurcated H-bonded structure as recurring motifs that appear in the longer H-bonded fragments present in liquid EG.


Toxic Alcohols

Jennifer A Ross, Heather A Borek, Christopher P Holstege
PMID: 34053711   DOI: 10.1016/j.ccc.2021.03.009

Abstract

This article reviews the background, metabolism, clinical effects, and treatment of toxic alcohols, specifically ethylene glycol, methanol, diethylene glycol, propylene glycol, and isopropyl alcohol. This article also reviews the importance of an anion gap metabolic acidosis in relation to toxic alcohols and explores both the utility and the limitations of the osmole gap in patient management.


Site selective C-H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy

Srijita Bhowmik, Juraj Galeta, Václav Havel, Melissa Nelson, Abdelfattah Faouzi, Benjamin Bechand, Mike Ansonoff, Tomas Fiala, Amanda Hunkele, Andrew C Kruegel, John E Pintar, Susruta Majumdar, Jonathan A Javitch, Dalibor Sames
PMID: 34158473   DOI: 10.1038/s41467-021-23736-2

Abstract

Mitragynine (MG) is the most abundant alkaloid component of the psychoactive plant material "kratom", which according to numerous anecdotal reports shows efficacy in self-medication for pain syndromes, depression, anxiety, and substance use disorders. We have developed a synthetic method for selective functionalization of the unexplored C11 position of the MG scaffold (C6 position in indole numbering) via the use of an indole-ethylene glycol adduct and subsequent iridium-catalyzed borylation. Through this work we discover that C11 represents a key locant for fine-tuning opioid receptor signaling efficacy. 7-Hydroxymitragynine (7OH), the parent compound with low efficacy on par with buprenorphine, is transformed to an even lower efficacy agonist by introducing a fluorine substituent in this position (11-F-7OH), as demonstrated in vitro at both mouse and human mu opioid receptors (mMOR/hMOR) and in vivo in mouse analgesia tests. Low efficacy opioid agonists are of high interest as candidates for generating safer opioid medications with mitigated adverse effects.


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